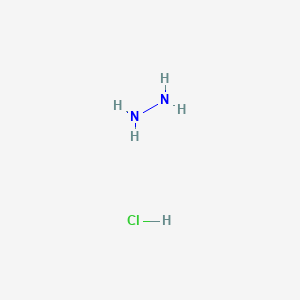

Hydrazine hydrochloride

Description

Properties

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrazine Hydrochloride: Properties and Reactivity

Introduction

Hydrazine hydrochloride (N₂H₄·HCl), or hydrazinium chloride, is the salt formed from the reaction of hydrazine with hydrochloric acid. While anhydrous hydrazine is a highly reactive, flammable, and toxic liquid, its hydrochloride salt exists as a more stable, manageable, and hygroscopic white solid.[1] This increased stability and ease of handling make this compound a vital and versatile reagent in numerous fields, particularly in organic synthesis and pharmaceutical development. It serves as a convenient precursor for the in-situ generation of hydrazine and is a key component in a variety of synthetic transformations, from classical named reactions to the construction of complex heterocyclic scaffolds.[2][3]

This guide provides an in-depth exploration of the core chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe application in experimental design. This compound's characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | N₂H₅Cl (or N₂H₄·HCl) | [1] |

| Molar Mass | 68.51 g/mol | [1] |

| Appearance | White to slightly beige crystalline powder | [4] |

| Melting Point | 89–93 °C | [1] |

| Boiling Point | 240 °C (decomposes) | [1] |

| Solubility in Water | 37 g/100 mL (at 20 °C) | [1][4] |

| Solubility in Alcohol | Slightly soluble | [1][4] |

| pKa of N₂H₅⁺ | ~8.1 - 8.23 | [1][5] |

| Density | 1.5 g/cm³ | [1] |

The pKa of approximately 8.1 corresponds to the hydrazinium cation (N₂H₅⁺), the conjugate acid of hydrazine.[1][6] This acidic nature is important to consider in reaction design, particularly in pH-sensitive transformations.

Key Reactivity and Synthetic Utility

The synthetic power of this compound stems from its ability to act as a source for nucleophilic hydrazine. Most of its applications begin with the liberation of free hydrazine hydrate through the addition of a base.

Caption: In-situ generation of hydrazine hydrate.

Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most fundamental reactions involving hydrazine is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, the pH must be carefully controlled; highly acidic conditions will protonate the nucleophilic hydrazine, rendering it unreactive.[7]

Caption: Mechanism of hydrazone formation.

Hydrazones are often stable, crystalline solids, making them useful for the purification and characterization of carbonyl compounds. More importantly, they serve as crucial intermediates in further synthetic transformations, most notably the Wolff-Kishner reduction.[8]

The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, converting the carbonyl group into a methylene group (C=O → CH₂).[8][9] This reaction is conducted under strongly basic conditions at high temperatures, making it a complementary method to the acid-catalyzed Clemmensen reduction.[9][10]

The reaction proceeds through the initial formation of a hydrazone. Subsequent deprotonation of the terminal nitrogen by a strong base (e.g., KOH or NaOH in a high-boiling solvent like ethylene glycol), followed by a series of proton transfer steps, leads to the formation of a carbanion and the expulsion of highly stable nitrogen gas (N₂), which drives the reaction to completion.[10][11]

Caption: Simplified Wolff-Kishner reduction mechanism.

A significant practical improvement is the Huang-Minlon modification , where the reaction is first run at a lower temperature to form the hydrazone, after which water and excess hydrazine are distilled off. This allows the temperature to rise to ~200 °C, facilitating the elimination step, which significantly shortens reaction times and improves yields.[11]

Synthesis of Heterocyclic Compounds

The bifunctional nature of hydrazine, possessing two nucleophilic nitrogen atoms, makes it an indispensable building block in heterocyclic chemistry.[12][13] The classical Knorr pyrazole synthesis , first reported in 1883, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound to yield a pyrazole ring system.[2][12][13]

The reaction mechanism involves the initial formation of an imine with one carbonyl group, followed by an intramolecular cyclization and dehydration involving the second carbonyl group to form the stable, aromatic pyrazole ring.[14] Pyrazole scaffolds are prevalent in many pharmaceuticals, agrochemicals, and dyes.[13]

Role as a Reducing Agent

This compound also functions as a potent reducing agent in various chemical processes. It is used as an oxygen scavenger in water treatment for boilers and cooling systems to prevent corrosion.[3] In organic synthesis, it can be employed for the reduction of certain functional groups, although its application as a general reducing agent is less common than its role in the Wolff-Kishner reduction.

Experimental Protocol: Synthesis of Acetophenone Hydrazone

This protocol details a standard laboratory procedure for the synthesis of a hydrazone from a ketone using this compound as the hydrazine source.

Materials:

-

Acetophenone

-

This compound (N₂H₄·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stir plate

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g of this compound and 3.0 g of sodium acetate in 20 mL of deionized water.

-

Causality Note: Sodium acetate acts as a base to neutralize the HCl from the hydrazine salt and buffers the solution to a mildly acidic pH, which is optimal for hydrazone formation.

-

-

Addition of Reactants: To this solution, add 20 mL of ethanol followed by 2.0 mL of acetophenone. The ethanol serves as a co-solvent to ensure all reactants are in the same phase.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 15-20 minutes.

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath. The hydrazone product will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any remaining salts.

-

Drying: Allow the product to air dry on the filter paper or dry further in a desiccator. The purity can be assessed by its melting point.

Caption: Experimental workflow for hydrazone synthesis.

Safety, Handling, and Disposal

This compound, while safer than anhydrous hydrazine, is a hazardous chemical and must be handled with appropriate precautions.[15]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3][15] It is also a suspected carcinogen and may cause an allergic skin reaction.[3][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[4]

-

Disposal: Waste should be treated as hazardous. Neutralization can be achieved by reacting with an oxidizing agent like a dilute solution of calcium hypochlorite.[1] Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its enhanced stability compared to its parent compound, coupled with its rich and versatile reactivity, makes it an invaluable tool for the synthesis of a wide array of molecules. From its fundamental role in forming hydrazones and executing the Wolff-Kishner reduction to its application as a key building block for nitrogen-containing heterocycles, a comprehensive understanding of its properties and reactivity is essential for any scientist in the field of drug discovery and chemical development. Proper adherence to safety protocols ensures that its synthetic power can be harnessed effectively and responsibly.

References

-

Sciencemadness Wiki. (2020-01-03). This compound. Sciencemadness. [Link]

-

Mavani, K. (n.d.). This compound – Applications, Properties, and Uses in Industry and Research. Macsen Laboratories. [Link]

- Google Patents. (n.d.). Method of preparation of the pyrazoles.

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

YouTube. (2019-01-19). synthesis of pyrazoles. YouTube. [Link]

-

J&K Scientific LLC. (2025-03-15). Wolff-Kishner Reduction. J&K Scientific. [Link]

-

Homework.Study.com. (n.d.). What is the pKa of the hydrazinium ion?. Homework.Study.com. [Link]

-

Reddit. (2012-02-27). Why is the pKa of hydrazine so low?. r/chemhelp. [Link]

-

Royal Society of Chemistry. (n.d.). pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution. Journal of the Chemical Society, Faraday Transactions. [Link]

-

University of the West Indies at St. Augustine. (2013-04-01). Chemistry 225 Semester 01-2013 Homework for Submission #4 – Answer Key. [Link]

-

Master Organic Chemistry. (2018-08-27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]

-

YouTube. (2021-11-08). Wolff-Kishner Reduction. Professor Dave Explains. [Link]

Sources

- 1. Hydrazinium - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fbanks.info [fbanks.info]

- 6. reddit.com [reddit.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Hydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of hydrazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document is designed with full editorial control to present the information in a logical and technically accurate manner, emphasizing the causality behind experimental choices and providing self-validating protocols.

Core Physical and Chemical Characteristics

This compound (N₂H₄·HCl), the hydrochloride salt of hydrazine, is a white to off-white crystalline powder.[1] This salt form offers greater stability and ease of handling compared to its highly reactive and toxic parent compound, hydrazine.[2][3] The protonation of one of the nitrogen atoms to form the hydrazinium ion (N₂H₅⁺) significantly influences its physical and chemical behavior.[4]

Table 1: Key Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | ClH₅N₂ | [1] |

| Molecular Weight | 68.51 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder or flakes | [1][4] |

| Melting Point | 89–93 °C; decomposes around 200 °C | [1][4][6] |

| Boiling Point | 240 °C (decomposes) | [1][4] |

| Density | 1.5 g/cm³ | [1][4] |

| Solubility in Water | 37 g/100 mL at 20 °C | [1][4][6] |

| Solubility in Other Solvents | Slightly soluble in alcohol; soluble in DMSO and methanol (slightly) | [1][4] |

Scientific Integrity & Logic in Application

As a versatile reagent, this compound's utility in research and development is extensive. Its application as a potent reducing agent and a precursor in the synthesis of various organic compounds, particularly nitrogen-containing heterocycles, is well-established.[2][6][7]

Role in Organic Synthesis

This compound is a fundamental building block in the synthesis of numerous organic molecules.[7] It serves as a precursor for hydrazine derivatives like hydrazones, azides, and hydrazides, which are pivotal in producing pharmaceuticals, agrochemicals, and dyes.[2][6]

Expertise & Experience: The choice between this compound and other hydrazine salts (e.g., hydrazine sulfate) or hydrazine hydrate often depends on the specific reaction conditions. For instance, the hydrochloride salt can be advantageous when a mild acidic catalyst is beneficial for the initial reaction step, such as in the formation of hydrazones.

Key Applications in Synthesis:

-

Heterocyclic Chemistry: It is instrumental in synthesizing a wide array of heterocyclic compounds such as pyrazoles, which are core structures in many pharmaceutical agents.[8][9] The reaction with 1,3-dicarbonyl compounds is a classic method for pyrazole formation.[9]

-

Wolff-Kishner Reduction: This reaction is a cornerstone for the deoxygenation of aldehydes and ketones to their corresponding alkanes. While the reaction requires a strong base, this compound can be used as the hydrazine source.

-

Formation of Hydrazones: Hydrazones are important intermediates in organic synthesis and are readily formed by the reaction of this compound with carbonyl compounds.[10] These are crucial, for example, in creating pH-sensitive linkers for targeted drug delivery systems.[8]

Experimental Protocol: Synthesis of a Hydrazone

This protocol provides a self-validating system for the synthesis of a hydrazone from an aldehyde, a common precursor for further synthetic transformations.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of this compound (1.1 equivalents) in water to the aldehyde solution.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The formation of a precipitate often indicates product formation.

-

Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure hydrazone.

Trustworthiness: The successful formation of a solid precipitate and the disappearance of the starting material on a TLC plate are strong indicators of a successful reaction. The melting point of the dried product can be compared to literature values for identity and purity confirmation.

Caption: Experimental workflow for hydrazone synthesis.

Applications in Drug Development

The significance of hydrazine and its derivatives in medicinal chemistry is profound.[11] They are integral to the synthesis of various bioactive compounds, including antifungal, antitubercular, and anticancer medications.[2][12] For instance, the well-known antituberculosis drug, isoniazid, is a hydrazine derivative.[2]

Caption: Role of Hydrazine HCl in drug development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][6] It is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[6][8]

Mandatory Safety Protocols:

-

Ventilation: Always work in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.[4][14][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralization with a diluted solution of calcium hypochlorite can be a method for disposal.[4][8]

Conclusion

This compound is a cornerstone reagent for researchers in organic synthesis and drug development. Its stability relative to hydrazine, coupled with its versatile reactivity, makes it an invaluable tool. A thorough understanding of its physical properties, chemical behavior, and stringent adherence to safety protocols are essential for its effective and safe utilization in a research setting.

References

- Vertex AI Search. (n.d.). This compound – Applications, Properties, and Uses in Industry and Research.

- ChemicalBook. (n.d.). Hydrazine monohydrochloride | 2644-70-4.

- Biosynth. (n.d.). This compound | 2644-70-4 | FH02879.

- Sciencemadness Wiki. (2020, January 3). This compound.

- Benchchem. (n.d.). This compound|High-Purity Reagent.

- LookChem. (n.d.). Hydrazine monohydrochloride.

- Smolecule. (2023, August 15). Buy this compound | 2644-70-4.

- Solubility of Things. (n.d.). Hydrazine dihydrochloride.

- (n.d.). Hydrazine Monohydrochloride: A Versatile Organic Synthesis Intermediate.

- MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.

- Fisher Scientific. (2025, May 1). Hydrazine monohydrochloride - SAFETY DATA SHEET.

- (n.d.). This compound|68.51 g/mol |CAS 2644-70-4.

- NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.

- ChemicalBook. (n.d.). Hydralazine hydrochloride | 304-20-1.

- Fisher Scientific. (2014, September 3). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.

- (n.d.). utility of hydrazines and hydrazine derivatives in heterocyclic synthesis.

- Wikipedia. (n.d.). Hydrazine.

- (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

Sources

- 1. Hydrazine monohydrochloride | 2644-70-4 [chemicalbook.com]

- 2. chemiis.com [chemiis.com]

- 3. Buy this compound | 2644-70-4 [smolecule.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 2644-70-4 | FH02879 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Laboratory Synthesis of Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine hydrochloride (N₂H₅Cl), a salt of the highly reactive inorganic compound hydrazine, serves as a more stable and safer alternative for various laboratory and industrial applications.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the well-established Raschig process, adapted for a laboratory setting. It delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively synthesize this compound for their specific research needs.

Introduction: The Role and Significance of this compound

Hydrazine and its derivatives are pivotal in a multitude of chemical transformations and industrial processes. They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Hydrazine-based compounds are also utilized as blowing agents in the production of polymer foams and as components in rocket propellants and fuel cells.[2][3]

However, anhydrous hydrazine is highly toxic, flammable, and dangerously reactive.[1][4] this compound, being a salt, offers a significant advantage in terms of handling and stability, making it a preferred precursor in many synthetic routes.[1] It is a white, hygroscopic solid that is highly soluble in water.[1][5] This guide will focus on a laboratory-scale synthesis that prioritizes safety and reproducibility.

The Synthetic Pathway: A Modified Raschig Process

The most common industrial method for producing hydrazine is the Raschig process, patented by Friedrich Raschig in 1906.[6] This process involves the oxidation of ammonia with sodium hypochlorite.[7] For laboratory purposes, this process can be adapted to yield hydrazine, which is then converted to its hydrochloride salt.

The overall reaction can be summarized in two main stages:

-

Formation of Monochloramine: Ammonia reacts with sodium hypochlorite to form monochloramine.[6][7] NH₃ + NaOCl → NH₂Cl + NaOH

-

Formation of Hydrazine: The monochloramine then reacts with an excess of ammonia to produce hydrazine.[6][7] NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O

A critical side reaction is the reaction of the newly formed hydrazine with monochloramine, which leads to the formation of nitrogen gas and ammonium chloride. To minimize this, a large excess of ammonia is typically used, and the reaction temperature is carefully controlled.[8] The addition of a gelatin or glue solution can also help to suppress this competing reaction.[7]

The final step in our laboratory protocol is the conversion of the resulting hydrazine hydrate to this compound by reaction with hydrochloric acid.[5][9]

N₂H₄·H₂O + HCl → N₂H₅Cl + H₂O

Visualizing the Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11] A thorough risk assessment must be conducted before commencing any experimental work.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Quantity |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% | 500 mL |

| Sodium Hypochlorite | NaOCl | 74.44 | ~10-15% (aq) | 250 mL |

| Gelatin | - | - | - | 1 g |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | As needed |

| Sodium Hydroxide | NaOH | 40.00 | - | As needed |

| Ice | H₂O | 18.02 | - | As needed |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Synthesis Procedure

Part A: Preparation of the Reaction Mixture

-

In the 1 L three-necked flask, combine 500 mL of concentrated ammonium hydroxide and a solution of 1 g of gelatin in 50 mL of warm water.

-

Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the flask in an ice bath to below 5°C with continuous stirring.

Part B: Formation of Hydrazine

-

Slowly add 250 mL of cold sodium hypochlorite solution to the cooled ammonia solution via the dropping funnel over a period of approximately 1 hour. Crucially, maintain the reaction temperature below 5°C throughout the addition. This is an exothermic reaction, and careful temperature control is essential to minimize the decomposition of monochloramine and hydrazine.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Gently heat the reaction mixture to approximately 95°C for 1-2 hours to drive the reaction to completion. Use a condenser to prevent the loss of volatile components.

Part C: Isolation and Conversion to this compound

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess ammonia and sodium hydroxide by the slow, dropwise addition of concentrated hydrochloric acid. This step is highly exothermic and should be performed in an ice bath. Monitor the pH and aim for a final pH of approximately 7.

-

To precipitate the this compound, continue the addition of concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove impurities.

-

Dry the this compound in a desiccator over a suitable drying agent.

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when working with hydrazine and its derivatives.

-

Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact.[11] It is also a suspected carcinogen and a corrosive substance that can cause severe skin and eye damage.[1][10][11]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[10][11] All manipulations should be carried out in a certified chemical fume hood.[10][11]

-

In case of exposure:

-

Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]

-

Eye contact: Immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[12]

-

Inhalation: Move to fresh air immediately and seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[4] Avoid contact with metals, metal oxides, and porous materials.

-

Waste Disposal: All hydrazine-containing waste is considered hazardous.[10] It should be collected in a designated, properly labeled container and disposed of according to institutional and local regulations.[10] Hydrazine waste can be neutralized with a dilute solution of an oxidizing agent like sodium hypochlorite or calcium hypochlorite, but this should be done with extreme care and under controlled conditions.[5]

Visualization of Safety Workflow

Sources

- 1. Buy this compound | 2644-70-4 [smolecule.com]

- 2. chemiis.com [chemiis.com]

- 3. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 7. Raschig process | chemistry | Britannica [britannica.com]

- 8. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]

- 9. Hydrazine monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Hydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

Hydrazine hydrochloride (CAS No: 2644-70-4) is the stable, crystalline salt of the highly reactive inorganic compound, hydrazine.[1][2] While anhydrous hydrazine is a volatile and hazardous liquid, its conversion to the hydrochloride salt provides a safer and more manageable alternative for a multitude of applications in research and industrial chemistry.[3] This guide offers a comprehensive overview of this compound, delving into its molecular characteristics, synthesis, chemical reactivity, and critical applications, with a particular focus on its role as a versatile building block in organic synthesis and pharmaceutical drug development. We will explore the causality behind its utility, from its function as a potent reducing agent to its role as a precursor for complex heterocyclic structures that form the backbone of numerous active pharmaceutical ingredients (APIs).[2][4]

Part 1: Molecular Structure and Physicochemical Properties

This compound exists as an ionic salt, composed of the hydrazinium cation (N₂H₅⁺) and the chloride anion (Cl⁻). In this structure, one of the nitrogen atoms of the hydrazine molecule is protonated by hydrogen chloride.[3] This protonation significantly reduces the compound's volatility and reactivity compared to its free base form, hydrazine (N₂H₄). The resulting compound is a white, hygroscopic crystalline solid that is highly soluble in water.[2][3][5]

Molecular Structure Diagram

Caption: Workflow for the synthesis of a hydrazone.

Part 3: Applications in Drug Development

Hydrazine and its derivatives are foundational in modern pharmaceutical synthesis. [6][7]The hydrochloride salt serves as a key starting material for a wide array of bioactive compounds.

-

Antitubercular Drugs: Hydrazine is a core component of Isoniazid , a primary drug used in the treatment of tuberculosis for decades. [8][7]* Antifungal and Anticancer Agents: It is a precursor for synthesizing heterocyclic compounds like pyrazoles and triazoles, which are found in numerous antifungal (e.g., Fluconazole) and anticancer medications. [2][4][8]* Cardiovascular Drugs: The important vasodilator Hydralazine , used to treat hypertension, is synthesized from this compound. [7][9]Its mechanism involves direct relaxation of arteriolar smooth muscle. [9]* General Pharmaceutical Intermediates: Hydrazides and hydrazones derived from this compound are versatile intermediates used to produce a vast range of pharmaceuticals, including antidepressants and anticonvulsants. [7][10][11]

Synthetic Pathway to Heterocyclic APIs

Caption: General workflow for Pyrazole synthesis.

Part 4: Biological Mechanism of Toxicity

Trustworthiness through Understanding: While invaluable in synthesis, it is crucial for drug development professionals to understand the toxicological profile of any reagent. The toxicity of hydrazine is primarily linked to its interference with vitamin B6 (pyridoxine) metabolism. [12]

-

Mechanism: Hydrazine and its metabolites can inhibit pyridoxal kinase or react with pyridoxal 5'-phosphate (P5P), the active form of vitamin B6. [13]* Biochemical Consequence: P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).

-

Clinical Effect: A functional deficiency of P5P leads to reduced GABA levels, disrupting the brain's excitatory-inhibitory balance and potentially leading to seizures and other neurotoxic effects. [12]This mechanism is a critical consideration in assessing the safety of any hydrazine-derived drug candidate.

Biochemical Pathway of Neurotoxicity

Caption: Hydrazine's impact on the GABA synthesis pathway.

Part 5: Safety, Handling, and Disposal

This compound is classified as a hazardous chemical; it is toxic, a suspected carcinogen, and an environmental hazard. [2][5][14]Strict adherence to safety protocols is mandatory.

Self-Validating Safety Protocol

1. Engineering Controls:

-

Primary Control: All handling of this compound, including weighing and solution preparation, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. [15]* Verification: Ensure the fume hood has a current inspection sticker and proper airflow before beginning work.

2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). [15]Double-gloving is recommended for extended handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing. [15]* Body Protection: A flame-resistant lab coat must be worn and fully fastened.

3. Safe Handling and Storage:

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [5]The container must be tightly sealed and clearly labeled. [5]* Transport: When moving the chemical, use a secondary container to prevent spills.

4. Spill and Exposure Procedures:

-

Spill: In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area immediately and contact institutional safety personnel. [15]* Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [14] * Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes.

-

Inhalation: Move to fresh air immediately.

-

Action: In all cases of exposure, seek immediate medical attention. [14][15] 5. Disposal:

-

-

Waste: All this compound waste is considered hazardous. Dispose of it according to institutional and local regulations.

-

Neutralization: For small-scale laboratory neutralization, a diluted solution of calcium hypochlorite can be used to decompose the this compound. [5]This should only be performed by trained personnel following a validated standard operating procedure.

Conclusion

This compound stands as a testament to the chemical innovation that enables the safe use of highly reactive molecules. Its stability and versatility make it an indispensable reagent in the toolkit of the modern chemist and pharmaceutical scientist. From its foundational role in synthesizing life-saving drugs to its application in advanced materials, a thorough understanding of its properties, reactivity, and handling requirements is essential. By grounding our practices in a deep knowledge of its chemistry and a steadfast commitment to safety, we can continue to leverage this compound to drive discovery and development in science and medicine.

References

-

Sciencemadness Wiki. (2020, January 3). This compound. Retrieved from [Link]

-

Chembk. (n.d.). This compound – Applications, Properties, and Uses in Industry and Research. Retrieved from [Link]

-

Chembk. (n.d.). Phenyl this compound: Properties, Applications, and Safety Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2007). CN1896067A - Industrial production process of hydralazine hydrochloride.

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

-

PubMed. (1977). Studies on the possible mechanism of hydrazine action on ascorbic acid-metabolising enzymes. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Biochemical Pharmacology of Hydrazines Toxicity. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:14011-37-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Journal of Drug Metabolism and Toxicology. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from [Link]

-

Synthink. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved from [Link]

-

SlideShare. (n.d.). Hydrazine Chemistry in Organic Synthesis. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride?. Retrieved from [Link]

Sources

- 1. This compound | 2644-70-4 | FH02879 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. nbinno.com [nbinno.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. chemiis.com [chemiis.com]

- 9. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 12. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. fishersci.com [fishersci.com]

- 15. ehs.unm.edu [ehs.unm.edu]

An In-Depth Technical Guide to the Reaction Mechanisms of Hydrazine Hydrochloride

This guide provides an in-depth exploration of the chemical behavior and reaction mechanisms of hydrazine hydrochloride (N₂H₅Cl). As a salt of the versatile reagent hydrazine, it serves as a more stable and less hazardous alternative to its parent compound, finding significant application in organic synthesis and materials science.[1] We will dissect its fundamental acid-base properties, explore its powerful role as a reducing agent—most notably in the Wolff-Kishner reduction—elucidate its condensation reactions with carbonyls, and examine its thermal decomposition pathways. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive mechanistic understanding to inform their experimental designs and ensure safe laboratory practices.

Physicochemical Properties and Acid-Base Equilibria

This compound is a white, hygroscopic solid that is highly soluble in water.[1] It is the monohydrochloride salt of hydrazine, formed by the reaction of hydrazine (N₂H₄) with one equivalent of hydrochloric acid (HCl).[2] In solution, it establishes an equilibrium that dictates the concentration of free hydrazine, the active species in many of its reactions.

Table 1: Physicochemical Properties of Hydrazine Monohydrochloride

| Property | Value | Source(s) |

| Chemical Formula | N₂H₅Cl or N₂H₄·HCl | [1] |

| Molar Mass | 68.51 g/mol | [1] |

| Appearance | White hygroscopic solid | [1] |

| Melting Point | 89–93 °C (decomposes) | [1] |

| Boiling Point | 240 °C (decomposes) | [1] |

| Solubility in Water | 37 g/100 mL (20 °C) | [1] |

| pKa (of N₂H₅⁺) | 8.10 | [3] |

The hydrazinium ion (N₂H₅⁺) acts as a weak acid, releasing a proton to form free hydrazine. This equilibrium is crucial; in strongly acidic solutions, the equilibrium lies far to the left, limiting the availability of the nucleophilic free hydrazine. Conversely, in the presence of a base, the equilibrium shifts to the right, liberating hydrazine to participate in reactions. This behavior is the cornerstone of its application in reactions like the Wolff-Kishner reduction, which requires basic conditions to generate the active nucleophile.

Caption: The mechanistic pathway of the Wolff-Kishner reduction.

Experimental Protocol: Huang-Minlon Modification

The Huang-Minlon modification is a widely adopted protocol that improves yields and significantly reduces reaction times by allowing for the distillation of water and excess hydrazine, which in turn raises the reaction temperature. [4] Objective: To reduce 4-acetylbiphenyl to 4-ethylbiphenyl.

Materials:

-

4-acetylbiphenyl

-

Hydrazine hydrate (85% solution in water)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Round-bottom flask with reflux condenser and distillation head

-

Heating mantle with stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbiphenyl (1.0 eq), diethylene glycol (as solvent), and potassium hydroxide (3.0 eq).

-

Hydrazone Formation: Add an excess of hydrazine hydrate (e.g., 4-5 eq) to the flask. Heat the mixture to reflux (approx. 130-140 °C) for 1.5 hours. This initial heating period is crucial for the complete conversion of the ketone to its hydrazone intermediate. The choice of a high-boiling solvent like diethylene glycol is essential for achieving the necessary temperatures in the subsequent step.

-

Water Removal and Reduction: After the initial reflux, replace the reflux condenser with a distillation head. Increase the heating mantle temperature to distill off water and excess hydrazine. The internal temperature of the reaction mixture will rise to approximately 190-200 °C. Maintain this temperature for 3-4 hours. The removal of water is the key to this modification, as it allows the temperature to rise sufficiently for the base-catalyzed elimination of N₂ to occur efficiently. [4]4. Workup and Isolation: Cool the reaction mixture to room temperature. Carefully dilute the dark mixture with water. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-ethylbiphenyl.

-

Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Confirm the final product structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This compound as a Reducing Agent in Catalytic Transfer Hydrogenation

Beyond the Wolff-Kishner reduction, hydrazine and its salts are excellent hydrogen donors in catalytic transfer hydrogenation. This method is particularly effective for the reduction of nitroarenes to anilines, a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. [5][6] The reaction typically employs a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. Hydrazine hydrate decomposes on the catalyst surface to generate diimide (N₂H₂) and hydrogen, which are the active reducing species.

Caption: Catalytic transfer hydrogenation of a nitroarene using hydrazine.

This method is often preferred for its mild conditions and selectivity. For instance, halogenated nitroarenes can be selectively reduced to the corresponding anilines without significant dehalogenation if the reaction conditions (temperature and time) are carefully controlled. [5]

Thermal Decomposition Mechanism

Understanding the thermal decomposition of hydrazine salts is critical for safe handling and storage. When heated, this compound decomposes, with the rate and products being highly dependent on temperature and the presence of catalysts. [1][7] Studies have shown that the decomposition of hydrazinium salts in the liquid phase begins with dissociation into free hydrazine and the corresponding acid. [7]The subsequent decomposition of hydrazine itself is the rate-determining step. The overall decomposition can be summarized by several competing reactions, primarily yielding ammonia, nitrogen gas, and hydrogen gas. [3]

-

Primary Decomposition: 3 N₂H₄ → 4 NH₃ + N₂

-

Decomposition to Elements: N₂H₄ → N₂ + 2 H₂

Reactive dynamics simulations indicate that at lower temperatures, the formation of ammonia (NH₃) is the initial dominant pathway, while at higher temperatures, direct decomposition to nitrogen (N₂) and hydrogen (H₂) becomes more prominent. [8]Prominent intermediates observed include the hydrazinyl radical (•N₂H₃) and diimide (N₂H₂). [8]The presence of metal surfaces can significantly catalyze the decomposition, lowering the initial decomposition temperature. [8]

Analytical Methods for Monitoring Reactions

The progress of reactions involving this compound can be monitored by a variety of analytical techniques. The choice of method depends on the specific reactants and expected products.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying reactants, intermediates, and products. [9]For GC analysis, derivatization of hydrazine may be necessary to prevent its degradation at high temperatures. [9]* Spectrophotometry: UV-Vis spectrophotometry can be used for kinetic studies, particularly in redox reactions where a colored species is consumed or produced. [9][10]Derivatization with specific reagents that form colored hydrazones can also be employed to quantify carbonyl compounds. [11]* Potentiometric Titration: The concentration of hydrazine can be determined through redox titrations using oxidizing agents like potassium iodate or potassium bromate. [12][13]

Safety and Handling

Hydrazine and its salts are toxic and suspected carcinogens. [1][14][15]Both acute and chronic exposure must be avoided. [14][16]Rigorous safety protocols are mandatory.

-

Engineering Controls: All handling of this compound, especially when heating or preparing solutions, must be conducted in a properly functioning chemical fume hood. [14][17]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a face shield when there is a risk of splashing. [14][15][16]A lab coat is also required. [14]* Storage: Store this compound in a cool, dry, well-ventilated area in tightly closed containers, away from oxidizing agents and sources of heat. [1][17]* Disposal: Neutralize waste this compound with a diluted solution of an oxidizing agent like calcium hypochlorite or sodium hypochlorite. [1]Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Sciencemadness Wiki. (2020-01-03). This compound. [Link]

-

Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Malone, H. E. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

-

Slideshare. Wolff kishner reduction with mechanism. [Link]

-

BYJU'S. Wolff Kishner reduction mechanism. [Link]

-

Chemistry LibreTexts. (2025-02-24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Defense Technical Information Center (DTIC). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. [Link]

-

J&K Scientific LLC. (2025-03-15). Wolff-Kishner Reduction. [Link]

-

ResearchGate. Reactions of solid hydrazine (1) with carbonyl compounds. [Link]

-

Defense Technical Information Center (DTIC). (1974-08-02). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. [Link]

-

MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]

-

Defense Technical Information Center (DTIC). (1971-10-27). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]

-

Royal Society of Chemistry. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. [Link]

-

ResearchGate. Proposed Decomposition Mechanism of the Hydrazine Derivative (1). [Link]

-

ACS Publications. (1953). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Wikipedia. Hydrazine. [Link]

-

ACS Publications. (1956). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). [Link]

-

Royal Society of Chemistry. (2020). Mechanistic study of hydrazine decomposition on Ir(111). [Link]

-

PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

NIST. Hydrazine - NIST Chemistry WebBook. [Link]

-

Organic-Chemistry.org. Hydrazine. [Link]

- Google Patents. CN1896067A - Industrial production process of hydralazine hydrochloride.

-

ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. [Link]

-

Organic Chemistry Portal. Hydrazine. [Link]

-

YouTube. (2021). Hydrazine preparation by two methods. [Link]

-

arXiv. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. [Link]

-

ResearchGate. (2025). Kinetic parameters for thermal decomposition of hydrazine. [Link]

Sources

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Hydrazine monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrazine [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. api.pageplace.de [api.pageplace.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Solubility Landscape of Hydrazine Hydrochloride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 9, 2026 – For scientists and professionals in drug development and chemical synthesis, understanding the solubility of reagents is paramount to reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of hydrazine hydrochloride (N₂H₄·HCl) in various organic solvents, offering both theoretical underpinnings and practical, field-proven methodologies for its determination. This document is designed to empower researchers with the knowledge to make informed decisions in their experimental designs.

The Physicochemical Portrait of this compound

This compound is the salt formed from the reaction of hydrazine, a potent reducing agent and versatile synthetic building block, with hydrochloric acid.[1] It typically presents as a white, odorless, crystalline solid.[1] Its ionic nature profoundly influences its solubility characteristics. While highly soluble in water, its behavior in organic media is more nuanced and is a critical consideration for its application in non-aqueous systems.[1]

A fundamental principle governing solubility is "like dissolves like." This adage underscores the importance of matching the polarity of the solute and the solvent. As an ionic compound, this compound's solubility is dictated by the ability of the solvent molecules to overcome the lattice energy of the salt's crystal structure and solvate the resulting hydrazinium (N₂H₅⁺) and chloride (Cl⁻) ions.

Deconstructing Solubility: The Energetic Battlefield

The dissolution of an ionic solid like this compound in an organic solvent is a thermodynamically controlled process. The overall Gibbs free energy change (ΔG) for dissolution must be negative for the process to be spontaneous. This is governed by the interplay between enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The enthalpy of solution can be conceptualized as the sum of two major energy components:

-

Lattice Energy (endothermic): The energy required to break apart the ionic crystal lattice of this compound.

-

Solvation Energy (exothermic): The energy released when the solvent molecules surround and stabilize the individual hydrazinium and chloride ions.

For dissolution to be enthalpically favorable, the solvation energy must be greater than the lattice energy. Entropy, a measure of disorder, generally favors dissolution as the ions become more dispersed in the solvent.

The following diagram illustrates the key energetic steps involved in the dissolution of this compound:

Caption: Energetic contributions to the enthalpy of solution for this compound.

A Survey of this compound Solubility in Organic Solvents

Precise, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and some anecdotal quantitative data provide a useful starting point for solvent selection.

The following table summarizes the available information, categorized by solvent class. Researchers are encouraged to use this as a baseline and to experimentally determine precise solubilities for their specific applications and conditions.

| Solvent Class | Solvent | Chemical Formula | Dielectric Constant (20°C) | Solubility ( g/100 mL) | Temperature (°C) |

| Alcohols (Protic, Polar) | Methanol | CH₃OH | 33.0 | Slightly soluble; ~0.2 (anecdotal)[2] | Not Specified |

| Ethanol | C₂H₅OH | 24.5 | Slightly soluble[1] | Not Specified | |

| Isopropanol | C₃H₇OH | 19.9 | Slightly soluble[2] | Not Specified | |

| Ethers (Aprotic, Weakly Polar) | Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Insoluble[3] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble | Not Specified | |

| Ketones (Aprotic, Polar) | Acetone | (CH₃)₂CO | 20.7 | Data not available | Not Specified |

| Esters (Aprotic, Polar) | Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Data not available | Not Specified |

| Halogenated Hydrocarbons (Aprotic, Nonpolar/Weakly Polar) | Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Not Specified |

| Chloroform | CHCl₃ | 4.8 | Data not available | Not Specified | |

| Aprotic, Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Slightly soluble[4] | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | Data not available | Not Specified | |

| Acetonitrile | CH₃CN | 37.5 | Data not available | Not Specified |

Field Insights: The trend observed in the table aligns with theoretical principles. Polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the hydrazinium cation and the chloride anion, offer the most favorable environment for dissolution among the common organic solvents. The very low solubility in nonpolar and weakly polar aprotic solvents like THF and diethyl ether is expected due to their inability to effectively solvate the ions and overcome the crystal lattice energy.

A Rigorous Protocol for Experimental Solubility Determination

For applications requiring precise knowledge of this compound solubility, experimental determination is essential. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

High-purity this compound

-

Anhydrous organic solvents of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inert syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration setup)

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

4.3. Step-by-Step Methodology

-

Preparation: To a series of vials, add an excess amount of finely powdered this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) until equilibrium is reached. This typically requires 24 to 48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, carefully separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter. It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method.

4.4. Analytical Methods for Quantification

The choice of analytical method will depend on the solvent system, the expected concentration range, and the available instrumentation. Three common and reliable methods are:

-

Titration (Andrews Method): This classical and robust method involves the titration of hydrazine with a standard solution of potassium iodate in a strong hydrochloric acid medium.[5][6] The endpoint can be detected by the disappearance of the violet color of iodine in an immiscible organic layer like carbon tetrachloride.[5][7] This method is particularly useful for higher concentrations.

-

UV-Vis Spectrophotometry: Hydrazine itself does not have a strong chromophore for direct UV-Vis analysis. However, it can be derivatized with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde, to form a colored product that can be quantified spectrophotometrically.[8] This method is sensitive and suitable for lower concentrations.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, direct HPLC analysis of hydrazine is challenging. Derivatization with a UV-active reagent, such as salicylaldehyde, allows for sensitive quantification using a standard HPLC-UV detector.[9] This method offers high specificity and is ideal for complex matrices.

Safety and Handling: A Non-Negotiable Priority

Hydrazine and its salts are toxic and must be handled with appropriate safety precautions.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While it exhibits limited solubility in many organic media, polar protic solvents offer a more favorable environment for its dissolution. This guide provides a theoretical framework, a summary of available solubility data, and a detailed, field-proven experimental protocol to empower researchers to confidently navigate the solubility landscape of this important chemical compound. The provision of multiple validated analytical methods for quantification ensures the trustworthiness and reproducibility of experimental results.

References

-

Analytical Method For THE DETERMINATION OF HYDRAZINE IN 35010 HYDRAZINE SOLUTIONS. (1962). UKAEA Production Group. Windscale. [Link]

-

analytical method for the determination of hydrazine in 35% hydrazine solutions. (1962). UKAEA Production Group. [Link]

-

Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]

-

Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352-353. [Link]

-

Making alcohol solutions of hydrazine. (2021). Sciencemadness.org. [Link]

- The method that derivatization HPLC methods determine hydrazine hydrate. (2017).

-

Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. (n.d.). Mettler Toledo. [Link]

-

Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. [Link]

-

Spectrophotometric Determination of Hydrazine. (n.d.). Asian Journal of Chemistry. [Link]

-

Determination of Hydrazine by Titration. (n.d.). Calgon Corporation. [Link]

-

Brandštetr, J. (1963). Volumetric determination of hydrazine hydrate. Chemical Papers, 17(9), 639-644. [Link]

-

Official Monographs for Part I / Hydralazine Hydrochloride Powder. (n.d.). The Japanese Pharmacopoeia. [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HYDRALAZINE HYDROCHLORIDE BY USING UV AND RP-HPLC. (2017). Zenodo. [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

-

UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. (n.d.). ResearchGate. [Link]

-

DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. (2025). ResearchGate. [Link]

-

This compound. (2020). Sciencemadness Wiki. [Link]

-

21-006 Frova Administrative Documents Part 2. (1995). U.S. Food and Drug Administration. [Link]

-

Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (n.d.). Organic Chemistry Portal. [Link]

-

SUPPORTING INFORMATION. (n.d.). [Link]

-

Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate. [Link]

-

Hydrazine, dihydrochloride. (n.d.). PubChem. [Link]

Sources

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Making alcohol solutions of hydrazine. - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 3,4-Dimethylphenylthis compound CAS#: 60481-51-8 [m.chemicalbook.com]

- 5. osti.gov [osti.gov]

- 6. ajsonline.org [ajsonline.org]

- 7. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]

- 8. mt.com [mt.com]

- 9. Bot Verification [rasayanjournal.co.in]

Introduction: Understanding the Inherent Risks of Hydrazine Hydrochloride

An In-depth Technical Guide to the Safe Handling of Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 5341-61-7), and its parent compound hydrazine, are highly valuable reagents in organic synthesis, serving as powerful reducing agents and precursors for the formation of nitrogen-containing heterocycles—a common motif in pharmaceuticals.[1] However, their utility is matched by significant health and safety risks. Hydrazine is classified as a Particularly Hazardous Substance (PHS) due to its acute toxicity, corrosivity, and status as a potential occupational carcinogen.[2][3][4] Chronic exposure, even at low levels, has been linked to damage to the liver, kidneys, and central nervous system.[5][6][7]

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It provides a technical framework for drug development professionals to establish a self-validating system of safety when handling this compound. By understanding the causality behind each precaution, researchers can cultivate an environment of proactive risk mitigation, ensuring both personal safety and the integrity of their work.

Part 1: A Proactive Defense: The Hierarchy of Controls

The cornerstone of modern laboratory safety is the "Hierarchy of Controls," a systematic approach to mitigating hazards. This methodology prioritizes the most effective and reliable control measures over less effective, user-dependent ones. When working with a substance as hazardous as this compound, implementing this hierarchy is not merely best practice; it is essential.

Elimination and Substitution

The most effective control is to eliminate the hazard entirely. Before commencing work, a critical risk assessment should be performed to determine if a less hazardous alternative can be used. For instance, hydrazine hydrates (which contain water) are considered less toxic and flammable than anhydrous hydrazine and should be used whenever the experimental protocol allows.[4] While this compound is a salt and typically a solid, the principle of seeking less hazardous reagents remains paramount in the design of synthetic routes.

Engineering Controls: Your First Line of Physical Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are designed to be passive systems of protection, requiring minimal user input to be effective.

-

Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood.[3][4][8][9]

-

Ventilation: The laboratory must have adequate general ventilation to ensure low background concentrations of airborne contaminants.[8][11]

-

Emergency Equipment: The work area must be equipped with an easily accessible and regularly tested safety shower and eyewash station.[11][12]

Administrative Controls: Codifying Safe Practices

Administrative controls are work policies and procedures that reduce or prevent exposure to hazards.

-

Designated Areas: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab. Signage should indicate the presence of a carcinogen and other associated hazards.[3][4]

-

Standard Operating Procedures (SOPs): A detailed, written SOP for every experiment involving this compound is mandatory. This SOP must be read and understood by all personnel involved in the work.[3]

-

Training: All personnel must receive documented training on the specific hazards of this compound, the contents of this guide and the relevant SDS, and the lab's specific SOPs before they are permitted to handle the substance.[3]

-